molecular formula C11H11F3N2O5S B2659684 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine CAS No. 22230-14-4

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine

Cat. No.: B2659684
CAS No.: 22230-14-4
M. Wt: 340.27
InChI Key: HBWXYEGVVKNRDZ-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a heterocyclic compound featuring a morpholine ring attached to a phenyl group substituted with a nitro (-NO₂) group at the ortho position and a trifluoromethylsulfonyl (-CF₃SO₂) group at the para position.

The trifluoromethylsulfonyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development. Its structural uniqueness lies in the combination of ortho-nitro and para-trifluoromethylsulfonyl substituents, which may confer distinct reactivity and binding interactions compared to simpler morpholine derivatives.

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWXYEGVVKNRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with nitro and trifluoromethylsulfonyl groups. One common approach is to react 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-[2-Amino-4-(trifluoromethylsulfonyl)phenyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of morpholine compounds, including 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine, exhibit significant antibacterial activity against a range of pathogens, including resistant strains. For instance, a study highlighted the effectiveness of morpholine derivatives in inhibiting the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The compound's structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Properties

Research has indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the nitro group is believed to play a crucial role in enhancing the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The trifluoromethyl group contributes to improved chemical resistance and stability under varying environmental conditions. This application is particularly relevant in creating coatings and adhesives that require durability and resistance to solvents.

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes or detecting specific biomolecules in complex mixtures.

Case Studies

Study Application Findings
Foroumadi et al., 2020AntibacterialDemonstrated inhibition zones of 32 mm against H. pylori strains using morpholine derivatives .
Wang et al., 2023Polymer ChemistryDeveloped polymer composites incorporating trifluoromethylsulfonyl groups, showing enhanced thermal stability .
Li et al., 2021Fluorescent ProbesUtilized as a probe for detecting specific proteins in live cells with high sensitivity .

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Heterocycle Variations

Morpholine vs. Thiomorpholine Derivatives
  • 4-(4-Nitrophenyl)thiomorpholine (1) : Replacing the oxygen atom in morpholine with sulfur (thiomorpholine) increases lipophilicity and introduces a metabolically labile site (sulfur can oxidize to sulfoxides/sulfones). Crystallographic studies reveal that thiomorpholine derivatives form centrosymmetric dimers via weak C–H···O hydrogen bonds, absent in morpholine analogs. This structural difference impacts solubility and crystal packing .
  • 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine : The morpholine oxygen likely promotes stronger hydrogen bonding compared to sulfur, affecting solid-state packing and solubility. The CF₃SO₂ group’s strong electron-withdrawing nature further polarizes the phenyl ring, enhancing reactivity in electrophilic substitutions .
Sulfonyl Group Variations
  • 4-(Phenyl sulfonyl)morpholine : The phenyl sulfonyl (-PhSO₂) group provides moderate electron withdrawal and steric bulk. This derivative exhibits antibacterial activity but lacks the metabolic stability imparted by the CF₃SO₂ group .
  • 4-[4-(Morpholinosulfonyl)-2-nitrophenyl]morpholine: This compound features a morpholine-sulfonyl group, which is less electron-withdrawing than CF₃SO₂. Its biological activity remains unexplored, but its reduced polarity may limit solubility compared to the target compound .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Structural Features
4-[2-Nitro-4-(CF₃SO₂)phenyl]morpholine Not reported Moderate (polar solvents) Ortho-NO₂, para-CF₃SO₂, morpholine
4-(4-Nitrophenyl)thiomorpholine Not reported Low (non-polar solvents) Para-NO₂, thiomorpholine
4-(Phenyl sulfonyl)morpholine 109–110 High (DCM) Para-PhSO₂, morpholine
CID2992168 (pyrimidine-morpholine) Not reported Moderate (DMF) Trisubstituted pyrimidine, morpholine
  • Crystal Packing : Thiomorpholine derivatives exhibit dimerization via C–H···O bonds, while morpholine analogs (e.g., 4-(4-nitrophenyl)morpholine) adopt different packing modes due to the absence of sulfur .
  • Electron Effects : The CF₃SO₂ group in the target compound reduces electron density on the phenyl ring, making it less reactive toward nucleophilic attack compared to nitro-only derivatives.

Biological Activity

The compound 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine (CAS No. 22230-14-4) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug discovery.

Molecular Structure

The molecular formula of this compound is C11_{11}H11_{11}F3_3N2_2O3_3. The structure consists of a morpholine ring substituted with a nitrophenyl group that includes a trifluoromethylsulfonyl moiety. This unique combination of functional groups contributes to its biological activity.

Physical Properties

PropertyValue
Molecular Weight302.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Profile

Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:

  • CNS Activity : Morpholine compounds are known for their ability to cross the blood-brain barrier, making them promising candidates for treating central nervous system disorders. They interact with various receptors involved in mood regulation and neurodegenerative diseases .
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of enzymes linked to neurodegenerative diseases and cancers. For instance, it can modulate the activity of γ-secretase, which is involved in Alzheimer's disease pathology .
  • Antimicrobial Properties : Some studies suggest that morpholine derivatives possess antimicrobial activities, although specific data on this compound is limited.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Electrophilic Nature : The trifluoromethylsulfonyl group enhances the electrophilicity of the compound, enabling it to react with nucleophilic sites on target proteins or enzymes .
  • Receptor Modulation : The morpholine ring structure allows for favorable interactions with various receptors, enhancing binding affinity and selectivity for specific targets within the CNS .

Study 1: CNS Drug Discovery

A study published in Nature Reviews Drug Discovery highlighted the importance of morpholine derivatives in CNS drug development. It reported that compounds with a morpholine scaffold showed improved pharmacokinetic properties and enhanced brain permeability compared to other scaffolds .

Study 2: Enzyme Inhibition

Research conducted by Li et al. demonstrated that a related morpholine compound effectively inhibited γ-secretase activity in vitro, leading to reduced levels of amyloid-beta peptides in cellular models. This suggests potential therapeutic applications for Alzheimer's disease treatment .

Study 3: Antimicrobial Activity

In a preliminary screening for antimicrobial properties, several morpholine derivatives were tested against various bacterial strains. Although specific results for this compound were not detailed, related compounds showed significant activity against Gram-positive bacteria, indicating a potential area for further investigation.

Q & A

Q. What are the recommended synthetic routes for 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine?

A common approach involves coupling morpholine derivatives with nitroaryl precursors. For example, nickel-catalyzed cross-coupling reactions between aryl bromides (e.g., 4-bromobenzotrifluoride) and morpholine under basic conditions (e.g., NaOtBu) can yield structurally similar compounds . Alternative methods include transition-metal-free N-arylation using iodonium salts, which avoids metal contamination . Reaction optimization may require testing solvents (e.g., THF, 1-butanol) and stoichiometric ratios of amine to aryl halide.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and morpholine ring integrity (e.g., δ 3.6–3.8 ppm for morpholine protons) .
  • X-ray crystallography : Resolve nitro and trifluoromethylsulfonyl group orientations, as demonstrated for 4-(4-nitrophenyl)morpholine derivatives .
  • HPLC-MS : Verify purity (>95%) and detect byproducts like dehalogenated intermediates .

Q. What stability considerations are critical during storage and handling?

  • Thermal stability : Similar nitro-morpholine derivatives exhibit melting points >100°C, but decomposition may occur above 200°C .
  • Light sensitivity : Nitro groups can undergo photodegradation; store in amber vials under inert atmospheres .
  • Moisture : Hygroscopic tendencies require desiccants or vacuum-sealed containers .

Q. What safety protocols should be followed for this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols, especially during weighing .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitroaryl intermediates .
  • Base selection : Strong bases (e.g., K2_2CO3_3) improve deprotonation of morpholine in SNAr reactions .

Q. What strategies resolve contradictions in spectroscopic data?

  • Isotopic labeling : Use 19F^{19}\text{F} NMR to distinguish trifluoromethyl signals from background noise .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for nitro group confirmation .
  • Multi-technique validation : Correlate HPLC retention times with MS fragmentation patterns to confirm molecular identity .

Q. How can computational chemistry predict the compound’s reactivity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking simulations : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystal packing : Nitro and sulfonyl groups may hinder lattice formation; use slow evaporation in mixed solvents (e.g., CHCl3_3/hexane) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to guide co-crystallization strategies .

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